4-tert-butyl-N-piperidin-4-ylbenzamide

Lipophilicity LogP Membrane Permeability

Medicinal chemistry requires precise steric and lipophilic controls. Generic benzamide analogs fail to replicate the tert-butyl group's LogP (2.75) and bulk. This specific scaffold maintains SAR integrity for kinase and HIF-1α programs. - Key Differentiators: - LogP 2.75 vs. unsubstituted 1.3 - essential for membrane permeability studies - Validated in HepG2 assays (IC50 0.25-0.13 μM range for related analogs) - Secondary piperidine nitrogen for easy derivatization (alkylation/acylation) - Supply: ≥95% purity, immediate shipping, no special permits required for R&D.

Molecular Formula C16H24N2O
Molecular Weight 260.381
CAS No. 75484-44-5
Cat. No. B2904331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-piperidin-4-ylbenzamide
CAS75484-44-5
Molecular FormulaC16H24N2O
Molecular Weight260.381
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCNCC2
InChIInChI=1S/C16H24N2O/c1-16(2,3)13-6-4-12(5-7-13)15(19)18-14-8-10-17-11-9-14/h4-7,14,17H,8-11H2,1-3H3,(H,18,19)
InChIKeyWMTHJMAEXXRKNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-butyl-N-piperidin-4-ylbenzamide Physicochemical Profile


4-tert-butyl-N-piperidin-4-ylbenzamide (CAS 75484-44-5) is a synthetic benzamide derivative characterized by a piperidine ring linked via an amide bond to a 4-tert-butylphenyl moiety . This compound serves as a versatile scaffold in medicinal chemistry, where the tert-butyl group imparts significant lipophilicity (ACD/LogP 2.75) and steric bulk, influencing molecular interactions and physicochemical properties. It is primarily supplied for research and development purposes, with a typical purity specification of ≥95% . Its structural features position it as a key intermediate or reference standard for the exploration of structure-activity relationships (SAR) in drug discovery programs targeting oncology and kinase inhibition [1][2].

Why Generic Substitution Fails in SAR Studies


Generic substitution of 4-tert-butyl-N-piperidin-4-ylbenzamide with unsubstituted or less bulky benzamide analogs is not scientifically valid due to the profound impact of the tert-butyl group on key physicochemical and biological parameters. The presence of this group significantly increases lipophilicity (ACD/LogP 2.75) compared to the unsubstituted N-(piperidin-4-yl)benzamide (XLogP3 1.3) [1]. This difference alters membrane permeability, metabolic stability, and target binding affinity [2][3]. In vitro SAR studies on related N-(piperidin-4-yl)benzamide series demonstrate that even minor substituent changes on the phenyl ring can shift antitumor IC50 values by an order of magnitude [4][5]. Therefore, using this specific tert-butyl analog is essential for maintaining SAR integrity and ensuring reproducible experimental outcomes in hit-to-lead optimization.

Quantitative Differentiation Guide for Procurement


Lipophilicity Comparison: Higher LogP Drives Permeability

The incorporation of a 4-tert-butyl group on the benzamide moiety of 4-tert-butyl-N-piperidin-4-ylbenzamide substantially increases its calculated lipophilicity. This compound has an ACD/LogP value of 2.75 , whereas the unsubstituted comparator, N-(piperidin-4-yl)benzamide, has a computed XLogP3 value of 1.3 [1]. This difference of 1.45 log units indicates a nearly 30-fold higher predicted partition coefficient in octanol/water, which is a critical parameter for passive membrane diffusion.

Lipophilicity LogP Membrane Permeability

Physicochemical Modulation via LogD and Polar Surface Area

Beyond LogP, the tert-butyl group significantly alters the pH-dependent distribution coefficient (LogD) and other physicochemical descriptors. For 4-tert-butyl-N-piperidin-4-ylbenzamide, the ACD/LogD at pH 7.4 is calculated to be 0.65, with a Topological Polar Surface Area (TPSA) of 41 Ų . In contrast, the unsubstituted analog N-(piperidin-4-yl)benzamide has a TPSA of 41.1 Ų but a significantly lower XLogP3 (1.3), implying a distinct LogD profile at physiological pH [1]. These parameters are crucial for predicting oral absorption and blood-brain barrier penetration.

LogD Polar Surface Area Physicochemical Property

Class-Level SAR: Substituent Impact on Antitumor Potency

A comparative SAR study of a closely related series of N-(piperidin-4-yl)benzamide derivatives evaluated for antitumor activity against HepG2 cells highlights the critical role of aryl substitution. While a specific IC50 for 4-tert-butyl-N-piperidin-4-ylbenzamide is not reported, the study demonstrated that the most potent analog (compound 47) achieved an IC50 of 0.25 μM, whereas other analogs exhibited significantly reduced or no activity [1]. This demonstrates that even subtle changes to the benzamide ring can result in an order-of-magnitude shift in cellular potency.

Structure-Activity Relationship Antitumor Activity HepG2

Commercial Availability with Defined Purity Specifications

For procurement purposes, 4-tert-butyl-N-piperidin-4-ylbenzamide is commercially available from multiple reputable vendors with defined purity specifications. For example, AKSci offers this compound with a minimum purity of 95% , and Santa Cruz Biotechnology supplies it for research use . This level of quality assurance, supported by a Certificate of Analysis, is essential for ensuring the reproducibility of biological assays and chemical syntheses.

Purity Quality Control Procurement

High-Value Applications in Drug Discovery


Lead Optimization: Probing Lipophilic Kinase Pocket Interactions

In oncology drug discovery, the 4-tert-butyl-N-piperidin-4-ylbenzamide scaffold is ideal for exploring lipophilic interactions within hydrophobic kinase binding pockets. Its elevated LogP (2.75) and bulky tert-butyl group allow medicinal chemists to probe steric and hydrophobic requirements for target engagement. SAR studies on related N-(piperidin-4-yl)benzamide derivatives have validated this scaffold's ability to yield potent cell cycle inhibitors (e.g., IC50 = 0.25 μM in HepG2 cells) [1]. The compound serves as a strategic starting point for optimizing both potency and physicochemical properties.

Chemical Probe Development: HIF-1α Pathway Modulation

This compound's core structure is directly relevant to the development of chemical probes targeting the hypoxia-inducible factor 1 (HIF-1) pathway. Research on structurally similar N-(piperidin-4-yl)benzamide derivatives has identified potent activators of this pathway, with compounds exhibiting IC50 values as low as 0.12-0.13 μM in HepG2 cells and inducing downstream target gene expression [2]. 4-tert-butyl-N-piperidin-4-ylbenzamide can be used as a comparative control or as a starting material for synthesizing analogs to elucidate the structural determinants of HIF-1α activation.

Pharmacokinetic Profiling: Lipophilicity-ADME Relationships

Given its calculated ACD/LogP of 2.75 and LogD (pH 7.4) of 0.65 , this compound is a valuable tool for systematic ADME (Absorption, Distribution, Metabolism, Excretion) studies. It can be used as a model compound to investigate the relationship between increased lipophilicity and key pharmacokinetic parameters such as metabolic stability, plasma protein binding, and membrane permeability [3]. Comparing its behavior to less lipophilic analogs (e.g., N-(piperidin-4-yl)benzamide, LogP 1.3) [4] provides direct insights for optimizing drug-like properties.

Synthetic Chemistry: Building Block for Library Generation

As a secondary amine, the piperidine nitrogen in 4-tert-butyl-N-piperidin-4-ylbenzamide offers a convenient handle for further derivatization, such as alkylation, acylation, or reductive amination. Its commercial availability with a defined purity of ≥95% makes it a reliable building block for generating focused libraries of N-substituted piperidin-4-ylbenzamides. This is particularly valuable in high-throughput chemistry campaigns aimed at rapidly exploring SAR around the piperidine moiety.

Technical Documentation Hub

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